Lipophilicity (LogP) Inversion: Target vs. Mono-Fluorinated and Mono-Hydroxylated Analogs
The target compound (predicted LogP: -0.2 [1]) is significantly more hydrophilic than its mono-fluorinated analog 2-(2-fluorophenyl)acetaldehyde (Consensus LogP: 2.02 ). This represents a >100-fold decrease in octanol-water partition coefficient, driven by the hydroxyl group. Conversely, it is more lipophilic than the simple phenol 2-(5-hydroxyphenyl)acetaldehyde (XLogP3-AA: ~0.5 [2]), demonstrating the fine-tuning of lipophilicity achieved by the dual substitution.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP: -0.2 (ChemExper predicted) |
| Comparator Or Baseline | Comparator 1: 2-(2-fluorophenyl)acetaldehyde, Consensus LogP: 2.02. Comparator 2: 2-(5-hydroxyphenyl)acetaldehyde, Predicted LogP: ~0.5 |
| Quantified Difference | ΔLogP = -2.22 (vs. fluorinated analog); ΔLogP = ~-0.7 (vs. hydroxylated analog) |
| Conditions | Predicted computational values from ChemExper and Alfa Chemistry databases. |
Why This Matters
For procurement decisions, this LogP inversion directly impacts the compound's suitability for CNS penetration (optimal LogP 1.5-2.7) vs. peripheral selectivity, guiding selection for specific in vivo assay requirements.
- [1] ChemExper. 2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde, logP: -0.2. Accessed 2026. View Source
- [2] Molbase. 2-(5-Hydroxyphenyl)acetaldehyde. Predicted LogP. Accessed 2026. View Source
